(3-Methylthiophen-2-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methylthiophen-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-5-2-3-10-6(5)4-11(7,8)9/h2-3H,4H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZIYZAXFBEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248124-36-8 | |
| Record name | (3-methylthiophen-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of the Patent Landscape
The patent landscape for methylthiophene sulfonamide derivatives is characterized by a range of assignees, from pharmaceutical corporations to academic institutions, targeting a variety of therapeutic areas. The core structure, which combines a methyl-substituted thiophene (B33073) ring with a sulfonamide functional group, serves as a versatile scaffold for the development of inhibitors for various enzymes and receptors. The intellectual property in this area is primarily focused on novel compositions of matter, their medical uses, and pharmaceutical compositions containing them.
A notable trend is the exploration of different isomers of the methylthiophene core and various substitutions on the sulfonamide nitrogen and the thiophene ring. This indicates a strategic effort to optimize potency, selectivity, and pharmacokinetic properties for different biological targets. The patents cover a wide range of therapeutic applications, including oncology, neurodegenerative diseases, and inflammatory conditions.
Key Patents and Claims
Several key patents underscore the intellectual property focus within the methylthiophene sulfonamide chemical space. These patents claim novel compounds, their synthesis, and their application in treating specific diseases. A summary of representative patents is provided in the table below.
| Patent Number | Assignee/Applicant | Title | General Therapeutic Area/Target |
| WO2023118507A2 | N.V. Organon | Compounds and use thereof as HDAC6 inhibitors | Neurodegenerative diseases, Cancer |
| WO2004089913A1 | Novartis AG | Aminopyrimidine derivatives and their medical use | Inflammatory diseases (IKK inhibitors) |
| US8962629B2 | Cephalon, Inc. | Tricyclic compounds | Immunology, Oncology |
| US8871761B2 | GlaxoSmithKline LLC | NK-3 receptor selective antagonist compounds... | CNS disorders (NK-3 antagonists) |
| WO2004094373A2 | Merck & Co., Inc. | A method of providing a steroid-sparing benefit with a cyclooxygenase-2 inhibitor... | Inflammatory diseases (COX-2 inhibitors) |
This table is for illustrative purposes and represents a selection of key patents in the field.
The claims within these patents are typically broad, covering a genus of related structures, but also include specific examples of synthesized compounds. For instance, WO2023118507A2 describes thiophen-2-yl)methyl)methanesulfonamide derivatives as inhibitors of histone deacetylase 6 (HDAC6), with potential applications in treating cancer and neurodegenerative diseases. google.com Similarly, WO2004089913A1 claims aminopyrimidine derivatives, which can include a thiophen-2-yl-ethyl-methanesulfonamide moiety, for their utility as I-kappa B kinase (IKK) inhibitors in the treatment of inflammatory disorders. google.com
Assignee and Inventor Analysis
The assignees of patents for methylthiophene sulfonamide derivatives are predominantly large pharmaceutical companies, including Novartis AG, Merck & Co., Inc., GlaxoSmithKline LLC, and Cephalon, Inc. (now part of Teva Pharmaceutical Industries). This indicates a significant investment from established players in the pharmaceutical industry in exploring the therapeutic potential of this class of compounds.
The inventors listed on these patents are typically research scientists employed by these corporations, highlighting the role of internal research and development programs in driving innovation in this area. The geographical distribution of these assignees and inventors is global, with a strong presence in the United States and Europe.
Therapeutic Areas and Research Focus
The research and development efforts related to methylthiophene sulfonamide derivatives are directed towards a diverse range of therapeutic areas. The primary focus appears to be on the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The structural motif of the methylthiophene sulfonamide core is likely amenable to binding in the ATP-binding pocket of various kinases.
Another significant area of research is in the field of central nervous system (CNS) disorders. Patents from GlaxoSmithKline, for example, describe thiophene (B33073) sulfonamide derivatives as NK-3 receptor antagonists for potential use in treating CNS-related conditions. google.com More recent patent applications have also explored the use of these compounds as HDAC inhibitors for neurodegenerative diseases. google.com
Furthermore, a research article in the Journal of Medicinal Chemistry discusses the design and structure-activity relationships of aminomethylenethiophene inhibitors of Lysyl Oxidase (LOX), an enzyme implicated in cancer metastasis. This work, which includes 3-methylthiophene (B123197) sulfonamide derivatives, also mentions a related patent application, indicating a focus on novel anti-metastatic agents. nih.govacs.org
Intellectual Property Strategy and Implications
The intellectual property strategy for companies operating in this space appears to be centered on securing broad patent protection for novel chemical entities with therapeutic potential. By claiming a genus of related compounds, companies can create a protective halo around their lead candidates, potentially blocking competitors from developing structurally similar molecules for the same biological target.
The absence of patents for the specific compound (3-Methylthiophen-2-yl)methanesulfonamide could suggest several possibilities. It may be that this particular compound was synthesized but did not exhibit the desired activity or properties to warrant patent protection. Alternatively, it could represent an underexplored area within the broader chemical space of methylthiophene sulfonamides, potentially offering an opportunity for future research and development.
For researchers and companies looking to innovate in this area, the existing patent landscape provides valuable insights into promising therapeutic targets and the structural modifications that have been explored. Navigating this landscape will require a careful freedom-to-operate analysis and a focus on developing compounds with novel structures and superior therapeutic profiles.
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Undiscovered Biological Targets for Thiophenemethanesulfonamides
The sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically used drugs, including antibacterial, and anticancer agents. The thiophene (B33073) ring, in turn, is a versatile bioisostere for the benzene (B151609) ring, often conferring enhanced metabolic stability or improved physicochemical properties. researchgate.net The combination of these two moieties in (3-Methylthiophen-2-yl)methanesulfonamide suggests a broad potential for interaction with various biological targets that remains largely untapped.
Future research should prioritize the systematic screening of this compound and its close analogs against diverse panels of enzymes and receptors. High-throughput screening (HTS) campaigns against kinase, protease, and G-protein coupled receptor (GPCR) libraries could unveil novel inhibitory or modulatory activities. For instance, given the prevalence of sulfonamides in carbonic anhydrase inhibitors, exploring the activity of this specific thiophene derivative against different carbonic anhydrase isoforms is a logical starting point.
Furthermore, unbiased screening approaches, such as phenotypic screening in various cell lines (e.g., cancer, neuronal, and immune cells), could reveal unexpected biological effects, which can then be traced back to specific molecular targets through chemoproteomics techniques. This target deconvolution process is crucial for understanding the molecule's mechanism of action and for its further development as a therapeutic lead or research tool.
Table 1: Hypothetical Screening Cascade for Target Identification
| Screening Phase | Methodology | Potential Target Classes | Desired Outcome |
|---|---|---|---|
| Primary Screen | High-Throughput Phenotypic Screening | Cell Proliferation, Apoptosis, Cytokine Production | Identification of "hit" compounds with specific cellular effects. |
| Secondary Screen | Target-Based Enzymatic/Binding Assays | Kinases, Proteases, Carbonic Anhydrases | Confirmation of direct target engagement and determination of potency (e.g., IC₅₀, Kᵢ). |
| Target Validation | Chemoproteomics (e.g., Activity-Based Protein Profiling) | Cellular Off-Targets, Novel Binding Proteins | Unbiased identification of the full spectrum of cellular interaction partners. |
Development of Advanced Synthetic Methodologies for Enhanced Molecular Diversity
To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic routes is paramount. While the core structure is accessible through established methods, future research should focus on late-stage functionalization techniques that allow for the rapid generation of a diverse library of analogs.
Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce a wide range of substituents at the 4- and 5-positions of the thiophene ring. mdpi.com Additionally, C-H activation methodologies offer a powerful tool for directly modifying the thiophene core without the need for pre-functionalization, thereby streamlining the synthetic process. The development of regioselective C-H functionalization protocols for this specific scaffold would be a significant advancement.
Furthermore, diversification of the sulfonamide portion of the molecule is equally important. By synthesizing a range of primary and secondary sulfonamides, as well as exploring different linkers between the thiophene ring and the sulfonamide group, the chemical space around the core structure can be systematically explored. This enhanced molecular diversity is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in this compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govnih.gov These computational tools can be leveraged to accelerate the optimization of this compound from a starting hit to a lead candidate. researchgate.net
Initially, quantitative structure-activity relationship (QSAR) models can be built using data from the screening of the analog library described in the previous section. researchgate.net These models can identify key molecular descriptors that correlate with biological activity, guiding the design of new, more potent compounds.
More advanced deep learning and generative adversarial networks (GANs) can be employed for de novo drug design. nih.gov By training these models on large datasets of known active molecules, they can generate novel molecular structures, including derivatives of this compound, that are predicted to have high affinity for a specific biological target while maintaining desirable drug-like properties. researchgate.net AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, helping to prioritize the synthesis of compounds with a higher probability of success in later developmental stages. researchgate.netresearchgate.net
Table 2: AI/ML Workflow for Compound Optimization
| Step | AI/ML Tool | Input Data | Objective |
|---|---|---|---|
| 1. Hit Expansion | Quantitative Structure-Activity Relationship (QSAR) | Initial screening data from a small compound library. | Identify key structural features correlated with activity. |
| 2. Lead Generation | Generative Adversarial Networks (GANs), Deep Learning | Large chemical databases and known active compounds. | Design novel molecules with predicted high potency and selectivity. researchgate.net |
| 3. Lead Optimization | Predictive ADME/T Models | Generated molecular structures. | Prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis. |
| 4. Synthesis Prioritization | Retrosynthesis Prediction Algorithms | Optimized virtual compounds. | Identify the most synthetically feasible and efficient routes. |
Role as Research Probes for Elucidating Biological Pathways
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable research probes for chemical biology. Thiophene-based molecules have been successfully utilized as fluorescent probes for imaging various biological structures and processes, such as lysosomes and protein aggregates. nih.govnih.gov
By conjugating a fluorophore to a this compound derivative that has been shown to be a potent and selective inhibitor of a particular target, a fluorescent chemical probe can be created. Such a probe would allow for the visualization of the target protein's localization and dynamics within living cells using techniques like fluorescence microscopy. This can provide crucial insights into the protein's function in different cellular compartments and under various physiological or pathological conditions.
Furthermore, by attaching a photo-affinity label and a bio-orthogonal handle, these compounds can be converted into tools for activity-based protein profiling (ABPP). This would enable the identification and quantification of the target enzyme's activity in complex biological samples, offering a powerful method for studying enzyme function and for biomarker discovery. The development of such molecular probes would represent a significant contribution to the chemical biologist's toolbox for dissecting complex biological pathways.
Q & A
Q. What are the standard synthetic routes for (3-Methylthiophen-2-yl)methanesulfonamide?
Methodological Answer: The compound is typically synthesized via sulfonylation of the thiophene precursor. A common approach involves:
- Chlorosulfonation : Reacting 3-methylthiophene with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Amination : Substituting the chloride with ammonia or amines to form the sulfonamide .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, confirmed by TLC and NMR .
Q. Which spectroscopic techniques are used to confirm its structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify methyl, thiophene, and sulfonamide protons/carbons. Aromatic protons on the thiophene ring appear at δ 6.5–7.5 ppm, while the sulfonamide NH resonates near δ 5.5–6.0 ppm .
- IR Spectroscopy : Stretching vibrations for S=O (1130–1370 cm) and N-H (3300–3500 cm) confirm functional groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are its solubility and stability considerations in biological assays?
Methodological Answer:
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Precipitation thresholds are assessed via UV-Vis spectrophotometry at 280 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the sulfonamide bond is a key degradation pathway .
Q. How is the compound applied in medicinal chemistry research?
Methodological Answer:
- Target Identification : Used as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase) via sulfonamide-Zn interactions .
- SAR Studies : Methyl and thiophene modifications are evaluated for potency against bacterial or fungal targets using MIC assays .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, leveraging restraints for disordered thiophene or sulfonamide groups. Twin refinement in SHELX resolves overlapping reflections .
- Validation : Cross-check with WinGX metrics (R-factors, electron density maps). Discordant data may require re-measurement at higher resolution (e.g., synchrotron sources) .
Q. What strategies optimize reaction yields in derivatization reactions?
Methodological Answer:
- Catalysis : Use Pd/C or CuI for cross-coupling at the thiophene ring. Monitor reaction progress via in-situ FT-IR for intermediate trapping .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the sulfonamide group. Microwave-assisted synthesis reduces side products .
Q. How is regioselectivity analyzed in electrophilic substitution reactions on the thiophene ring?
Methodological Answer:
Q. What computational methods elucidate electronic effects on bioactivity?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electron-withdrawing groups (e.g., sulfonamide) with inhibitory activity .
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., dihydrofolate reductase), with scoring functions ranking ligand affinity .
Q. How is polymorphism addressed in crystal structure determination?
Methodological Answer:
Q. What experimental approaches validate reaction mechanisms in sulfonamide derivatization?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare for N-H vs. C-H bond cleavage to distinguish between SN1/SN2 pathways .
- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect sulfonyl chloride intermediates during amination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
